molecular formula C9H12N2O2 B12276921 Methyl (r)-2-amino-3-(pyridin-2-yl)propanoate

Methyl (r)-2-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B12276921
M. Wt: 180.20 g/mol
InChI Key: YPUMFYLWBZTWHR-MRVPVSSYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound (CAS: 294887-33-5) possesses the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound’s structure integrates three critical components:

  • A pyridine ring at the C3 position, providing π-π stacking capabilities and hydrogen-bond acceptor sites.
  • A chiral α-amino ester group, enabling participation in peptide coupling and stereoselective transformations.
  • An (R)-configured stereocenter at C2, which dictates its spatial interactions in asymmetric synthesis.

The InChI representation (InChI=1S/C9H12N2O2/c1-13-9(12)7(10)6-8-5-3-2-4-11-8/h2-5,7H,6,10H2,1H3/t7-/m1/s1 ) and SMILES notation (COC(=O)C@HCC1=NC=CC=C1 ) encode its stereochemistry and functional group arrangement. The pyridin-2-yl group adopts a planar geometry, while the amino and ester groups facilitate hydrogen bonding and nucleophilic reactivity, respectively.

Property Value Source
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
CAS Registry Number 294887-33-5
Stereochemistry (R)-configuration at C2
Key Functional Groups Pyridine, α-amino ester

Historical Context in Chiral Amino Acid Derivatives Research

The development of this compound aligns with three phases in chiral amino acid research:

  • Early enantioselective methods (pre-2000): Resolution-based techniques dominated, limiting access to enantiopure pyridylalanine derivatives.
  • Transition to catalytic asymmetry (2000–2015): Rhodium-catalyzed hydrogenation, as demonstrated by , achieved 80–83% enantiomeric excess (ee) for pyridylalanines, though yields remained suboptimal.
  • Modern tandem catalysis (post-2015): Palladium-isothiourea relay systems enabled one-pot synthesis of α-amino acid derivatives with >90% ee and enhanced diastereocontrol, as exemplified by .

This compound’s synthesis benefited from advances in allylic amination and N-oxide intermediate strategies , which circumvented traditional limitations in stereochemical purity. For instance, the use of (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ catalysts improved asymmetric induction during hydrogenation steps.

Significance of Pyridyl Moieties in Bioactive Compound Design

Pyridine derivatives constitute 18% of FDA-approved small-molecule drugs , underscoring their pharmacological relevance. The pyridin-2-yl group in this compound contributes to bioactivity through:

  • Metal coordination : The nitrogen lone pair binds transition metals, facilitating enzyme inhibition (e.g., kinase targets).
  • Lipid solubility : The aromatic ring improves membrane permeability compared to phenyl analogs, as evidenced by the bioavailability of pyridine-containing drugs like imatinib .
  • Directional hydrogen bonding : Pyridyl nitrogen aligns water molecules or protein residues in binding pockets, enhancing target affinity.

In drug discovery, this scaffold has been leveraged to synthesize L-azatyrosine analogs , which exhibit antitumor activity by mimicking tyrosine in metabolic pathways. The compound’s ester group also serves as a prodrug moiety, enabling intracellular hydrolysis to active carboxylic acid derivatives.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1

InChI Key

YPUMFYLWBZTWHR-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=N1)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction involves nucleophilic addition of 2-aminopyridine to methyl acrylate under acidic catalysis. Trifluoromethanesulfonic acid (TFSA) or acetic acid facilitates the formation of a Michael adduct, which undergoes intramolecular cyclization to yield the propanoate derivative.

Chiral Resolution of Racemic Mixtures

This approach isolates the (R)-enantiomer from a racemic mixture using chiral resolving agents.

Procedure

  • Synthesis of Racemic Intermediate:
    • React methyl acrylate with 2-aminopyridine under basic or acidic conditions to form a racemic mixture.
  • Resolution:
    • Treat the mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.
    • Recrystallize to separate enantiomers.

Key Considerations

Parameter Value/Description Source
Resolving Agent D- or L-tartaric acid
Solvent Methanol/ethyl acetate
Yield ~50–70% (theoretical for pure enantiomer)
Purity >99% (HPLC)

Advantages:

  • High enantiomeric excess (ee) achievable with optimized conditions.
  • Compatible with large-scale production.

Drawbacks:

  • Requires excess resolving agent, increasing costs.
  • Labor-intensive purification steps.

Asymmetric Catalytic Synthesis

Enantioselective catalysis offers a direct route to the (R)-enantiomer.

Catalyst Systems

  • Chiral Brønsted Acids: TFSA derivatives with chiral auxiliaries.
  • Metal Complexes: Copper or palladium catalysts with chiral ligands.

Example Protocol

  • Catalyst Preparation:
    • Synthesize a chiral ligand (e.g., BINAP derivatives) and complex with a metal.
  • Reaction:
    • Mix methyl acrylate, 2-aminopyridine, and catalyst in a solvent (e.g., dichloromethane).
  • Workup:
    • Extract with ethyl acetate, filter, and recrystallize.
Parameter Value/Description Source
Catalyst Loading 5–10 mol%
Temperature 0–25°C (room temperature)
Yield ~60–75% (theoretical)
ee >90% (idealized for optimized catalysts)

Challenges:

  • Catalyst stability at elevated temperatures.
  • Scalability for industrial production.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) ee (%)
Hydroamination Low-cost reagents, simple steps Poor stereoselectivity, methyl ester inferred 80–85 N/A
Chiral Resolution High ee, scalable High reagent costs, multistep purification 50–70 >90
Asymmetric Catalysis Direct enantioselectivity, fewer steps Expensive catalysts, limited scalability 60–75 >90

Summary of Key Findings

  • Synthetic Flexibility: Methyl acrylate substitution in existing ethyl ester protocols is viable.
  • Purity Requirements: Recrystallization with ethyl acetate/petroleum ether ensures >99% purity.
  • Stereochemical Control: Asymmetric catalysis and chiral resolution are superior to hydroamination for enantiopure products.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Methyl (R)-2-amino-3-(pyridin-2-yl)propanoate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, highlighting its potential in developing anti-tuberculosis agents .

1.2 Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit significant anticancer activity. For example, a series of pyridine derivatives were synthesized and tested against human cancer cell lines such as K562 and MDA-MB 231, showing promising results in inhibiting cell proliferation . These findings suggest that this compound could be a valuable scaffold for developing new anticancer therapies.

2.1 Modulation of Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter systems, particularly through alterations in nitric oxide pathways. Such modulation is crucial in understanding its potential role in neurological disorders, including epilepsy and other seizure-related conditions . The ability to affect glutamatergic and GABAergic signaling pathways positions this compound as a candidate for further investigation in neuropharmacology.

2.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert protective effects against inflammatory diseases . This property enhances the therapeutic profile of this compound in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Various modifications to the pyridine ring and amino acid backbone have been systematically studied to identify key structural features that enhance biological activity while minimizing toxicity . These insights are critical for guiding future drug design efforts.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the effectiveness of derivatives against cancer cell linesCertain derivatives showed significant inhibition of cell proliferation in K562 and MDA-MB 231 cells .
Neurotransmitter Modulation StudyInvestigate effects on nitric oxide pathwaysAlterations observed in glutamatergic and GABAergic signaling pathways related to seizure activity .
Anti-inflammatory ResearchAssess anti-inflammatory effectsDerivatives inhibited pro-inflammatory cytokines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as collagen prolyl 4-hydroxylases, which play a role in fibrosis . By inhibiting these enzymes, the compound can reduce the production of collagen and other fibrotic markers, thereby exerting its anti-fibrotic effects.

Comparison with Similar Compounds

Pyridin-3-yl Derivatives

Compound: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid .

  • Structural Difference : Pyridin-3-yl substituent instead of pyridin-2-yl.
  • Key Properties :
    • Molecular Formula: C₈H₁₀N₂O₂
    • Molecular Weight: 166.18 g/mol
    • CAS: 70702-47-5 .
  • Applications : Used in peptide mimetics due to altered hydrogen-bonding capacity from the pyridine nitrogen’s position.

Comparison :

  • Reactivity : Pyridin-3-yl derivatives exhibit lower nucleophilicity at the nitrogen due to steric hindrance, affecting metal coordination and catalytic applications .
  • Biological Activity : Pyridin-2-yl analogs show higher affinity for enzymes with hydrophobic active sites (e.g., kinases) compared to pyridin-3-yl variants .

Indole-Containing Analogs

Compound: Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate .

  • Structural Difference : Indol-3-yl group replaces pyridin-2-yl.
  • Key Properties :
    • Molecular Formula: C₁₂H₁₄N₂O₂
    • Molecular Weight: 218.25 g/mol
    • CAS: 22032-65-1 .
  • Applications : Precursor for tryptophan-derived neuroactive compounds.

Comparison :

  • Synthesis : Indole-containing analogs require protection/deprotection strategies for the NH group, increasing synthetic complexity compared to pyridine derivatives .
  • Stability : Pyridin-2-yl analogs are more stable under acidic conditions, whereas indole derivatives are prone to oxidative degradation .

Phenyl and Substituted Phenyl Derivatives

Compound: (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride .

  • Structural Difference: 4-Aminophenyl substituent instead of pyridin-2-yl.
  • Key Properties :
    • Molecular Formula: C₁₀H₁₅Cl₂N₂O₂
    • Molecular Weight: 274.15 g/mol
    • CAS: 240429-07-6 .
  • Applications : Intermediate in anticancer drug synthesis.

Compound: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate .

  • Structural Difference : Nitro group at the para position of the phenyl ring.
  • Synthesis: Prepared via nitro derivative etherification with methanol and thionyl chloride .

Comparison :

  • Electron Effects : Nitro groups reduce electron density, making phenyl derivatives less reactive in nucleophilic substitutions compared to pyridin-2-yl analogs.
  • Biological Targets : Pyridin-2-yl compounds exhibit better blood-brain barrier penetration due to reduced polarity .

Thiazole and Heterocyclic Variants

Compound: (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate .

  • Structural Difference : Thiazole-aryl substituent replaces pyridin-2-yl.
  • Applications : Antimycobacterial agents with MIC values <1 µg/mL .

Comparison :

  • Synthetic Complexity : Thiazole derivatives require multistep synthesis (e.g., aldehyde condensation), whereas pyridin-2-yl analogs are accessible via direct coupling .
  • Bioactivity : Thiazole-containing analogs show enhanced antimicrobial activity but lower solubility in aqueous media .

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group CAS Number Key Applications
Methyl (R)-2-amino-3-(pyridin-2-yl)propanoate C₉H₁₂N₂O₂ 180.20 Pyridin-2-yl 163513-22-2* Pharmaceutical intermediates
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl 70702-47-5 Peptide mimetics
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C₁₂H₁₄N₂O₂ 218.25 Indol-3-yl 22032-65-1 Neuroactive compounds
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate C₁₀H₁₅Cl₂N₂O₂ 274.15 4-Aminophenyl 240429-07-6 Anticancer agents

*Dihydrochloride salt.

Biological Activity

Methyl (R)-2-amino-3-(pyridin-2-yl)propanoate, often referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molar Mass : Approximately 170.22 g/mol
  • Structure : The compound features a pyridine ring, an amino group, and a propanoate backbone, which contribute to its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring facilitates π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activities and influence signaling pathways within cells .

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Antiviral Activity :
    • Preliminary studies have highlighted the compound's antiviral properties, particularly against certain viral pathogens. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation .
  • Anticancer Potential :
    • This compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of gastric cancer cells, indicating its potential role in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted by Li et al. evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, with minimal cytotoxicity towards human cells .

Case Study 2: Anticancer Effects

In a recent investigation published in Molecules, researchers explored the anticancer properties of this compound on gastric cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; low cytotoxicity
AntiviralInterferes with viral replication; specific pathways under investigation
AnticancerCytotoxic effects on gastric cancer cells; induces apoptosis

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo. Additionally, structure-activity relationship (SAR) studies could enhance understanding of how modifications to the compound's structure may improve its biological potency and selectivity.

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